molecular formula C11H9Cl2N5 B14658622 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine CAS No. 50768-78-0

4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine

Cat. No.: B14658622
CAS No.: 50768-78-0
M. Wt: 282.13 g/mol
InChI Key: ACFXWHGGEIARJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine is a chemical compound known for its unique structure and properties It is an azo compound, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine typically involves the diazotization of 3,5-dichloroaniline followed by coupling with m-phenylenediamine. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature-controlled environment to ensure the stability of the diazonium salt formed during the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological stain or marker due to its azo group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine involves its interaction with various molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,4-diamine
  • 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,2-diamine
  • 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The presence of the dichloropyridinyl group enhances its stability and potential for various applications compared to other similar compounds .

Properties

CAS No.

50768-78-0

Molecular Formula

C11H9Cl2N5

Molecular Weight

282.13 g/mol

IUPAC Name

4-[(3,5-dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C11H9Cl2N5/c12-6-3-8(13)11(16-5-6)18-17-10-2-1-7(14)4-9(10)15/h1-5H,14-15H2

InChI Key

ACFXWHGGEIARJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N)N=NC2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.